

Spectroscopic Analysis of 2-Bromopropanamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromopropanamide

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2-Bromopropanamide**. Designed for researchers, scientists, and professionals in drug development, this document presents a detailed analysis of the compound's structural features through spectroscopic methodologies.

Executive Summary

Spectroscopic analysis is pivotal in the structural elucidation of pharmaceutical compounds. This guide focuses on **2-Bromopropanamide**, a key chemical intermediate. By detailing its ^1H NMR, ^{13}C NMR, and IR spectral data, this document serves as a crucial reference for its identification and characterization. This guide provides predicted spectroscopic data based on established principles of spectroscopy, offering a valuable resource in the absence of readily available experimental spectra.

Spectroscopic Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for **2-Bromopropanamide**.

Table 1: Predicted ^1H NMR Spectroscopic Data for 2-Bromopropanamide

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~7.3 - 7.8	Broad Singlet	-	-NH ₂
~6.8 - 7.2	Broad Singlet	-	-NH ₂
~4.4	Quartet	~7.0	CH
~1.9	Doublet	~7.0	CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Bromopropanamide

Chemical Shift (δ) (ppm)	Assignment
~172	C=O
~45	CH-Br
~22	CH ₃

Table 3: Predicted Infrared (IR) Spectroscopic Data for 2-Bromopropanamide

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 3200	Strong, Broad	N-H Stretch (Amide)
~2980 - 2930	Medium	C-H Stretch (Alkyl)
~1680 - 1640	Strong	C=O Stretch (Amide I)
~1600 - 1550	Medium	N-H Bend (Amide II)
~650 - 550	Medium	C-Br Stretch

Experimental Protocols

While specific experimental parameters for the cited data are not publicly available, the following protocols describe standard methodologies for obtaining the NMR and IR spectra of a

compound like **2-Bromopropanamide**.

^1H and ^{13}C NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AC-300 (300 MHz) or a Varian CFT-20, is typically employed for acquiring ^1H and ^{13}C NMR spectra.

Sample Preparation:

- Approximately 10-20 mg of **2-Bromopropanamide** is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
- The solution is then transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Data Acquisition:

- ^1H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between pulses.
- ^{13}C NMR: A proton-decoupled pulse sequence is used to acquire the ^{13}C NMR spectrum, which simplifies the spectrum by removing C-H coupling. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay are typically required compared to ^1H NMR.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the IR spectrum.

Sample Preparation: Several methods can be utilized for a solid sample like **2-Bromopropanamide**:

- KBr Wafer Method: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then

pressed under high pressure to form a transparent pellet, which is placed in the spectrometer's sample holder.

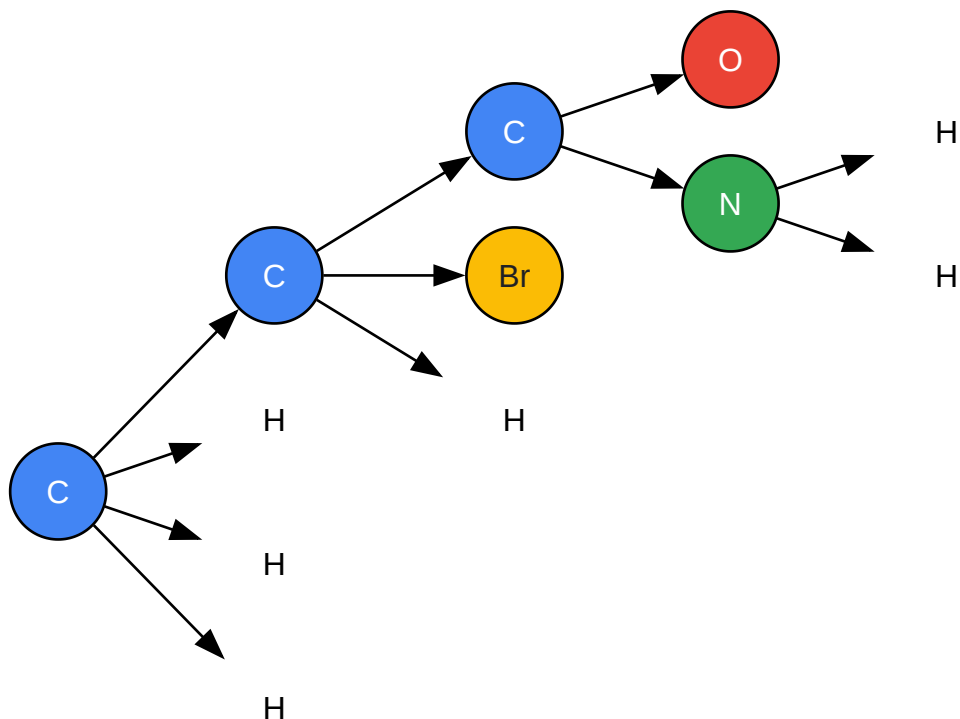
- **Attenuated Total Reflectance (ATR):** A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. This technique requires minimal sample preparation.
- **Nujol Mull:** A few milligrams of the solid are ground with a drop of Nujol (a mineral oil) to create a thick paste. This mull is then spread between two salt plates (e.g., NaCl or KBr) for analysis. A reference spectrum of Nujol is typically subtracted from the sample spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) is recorded and automatically subtracted from the sample spectrum.

Visualizations

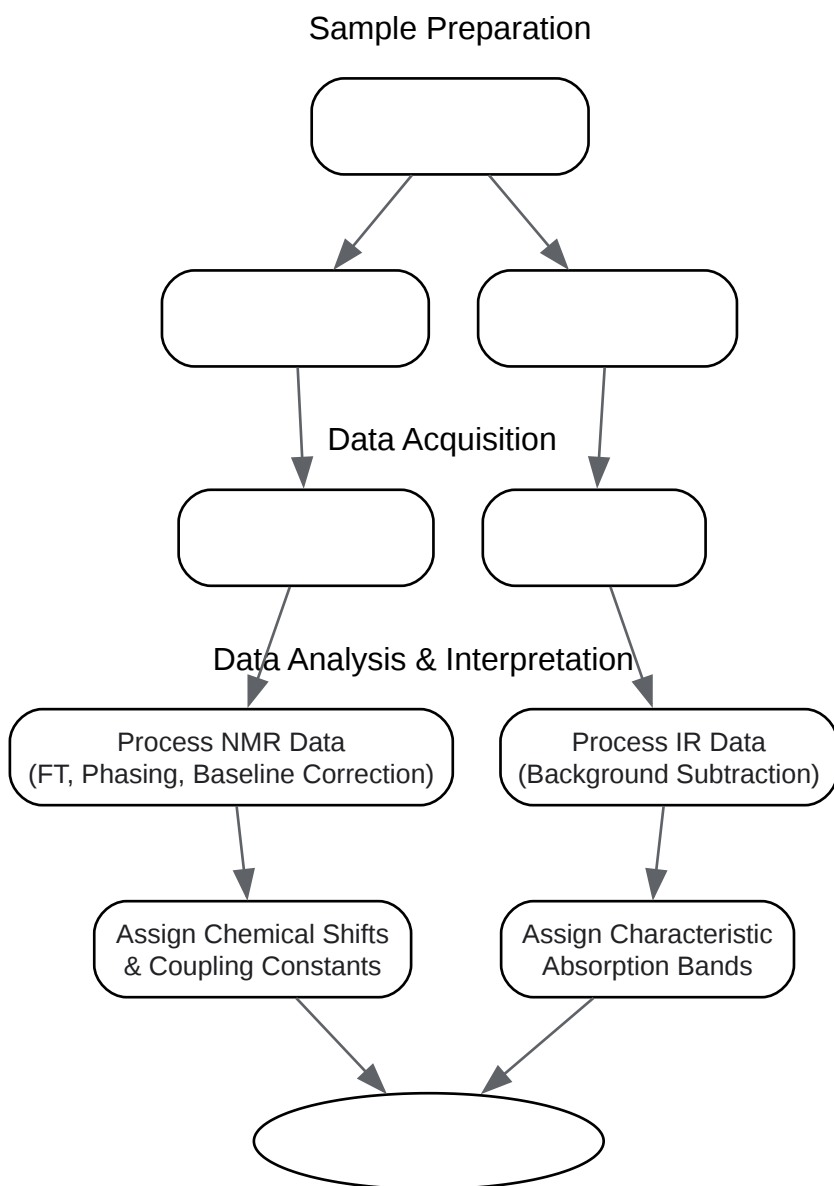
The following diagrams illustrate the chemical structure and a general workflow for spectroscopic analysis.

Chemical Structure of 2-Bromopropanamide

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Caption: Molecular structure of **2-Bromopropanamide**.

General Spectroscopic Analysis Workflow

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Caption: A generalized workflow for spectroscopic analysis.

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